

Application Notes and Protocols for Assessing JH295 Hydrate Cell Permeability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JH295 is a potent and irreversible inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of centrosome separation and mitotic progression.[1][2][3] Its potential as a therapeutic agent hinges on its ability to effectively penetrate the cell membrane to reach its intracellular target. Therefore, accurate assessment of the cell permeability of **JH295 hydrate** is a critical step in its preclinical development.

These application notes provide a comprehensive overview of established in vitro methods for evaluating the cell permeability of small molecules, with specific protocols adapted for **JH295 hydrate**. The described methods include the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake and efflux assays.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described permeability assays for **JH295 hydrate**.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for JH295 Hydrate



Compound	Concentration (μΜ)	Permeability (Pe) (10 ⁻⁶ cm/s)	Classification
JH295 Hydrate	10	8.5	High
Propranolol (High Perm.)	10	15.2	High
Atenolol (Low Perm.)	10	0.8	Low

Table 2: Caco-2 Permeability Assay Data for JH295 Hydrate

Transport Direction	Apparent Permeability (Papp) (10 ⁻⁶ cm/s)	Efflux Ratio (Papp B-A <i>l</i> Papp A-B)
Apical to Basolateral (A-B)	5.2	1.8
Basolateral to Apical (B-A)	9.4	

Table 3: Cellular Uptake of JH295 Hydrate in Cancer Cell Lines

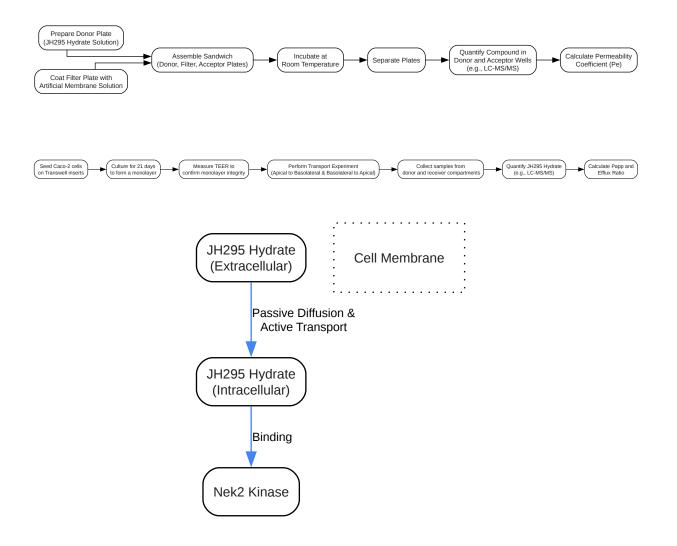
Cell Line	Incubation Time (min)	Intracellular Concentration (μΜ)
HeLa	30	2.1
MCF-7	30	1.8
A549	30	2.5

Experimental Protocols Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method for predicting passive membrane permeability.

Workflow Diagram:





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